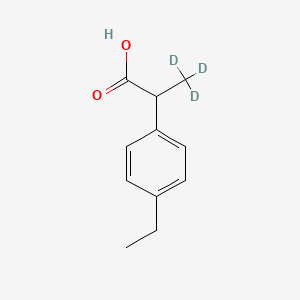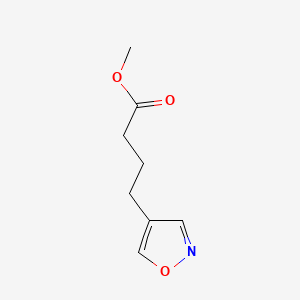
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt: is a stable isotope-labeled analogue of 3-Hydroxykynurenine, a metabolite of tryptophan. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways, oxidative stress, and neurotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the molecular structure of 3-Hydroxykynurenine. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of labeled precursors, such as 13C-labeled phenylalanine and 15N-labeled ammonia.
Condensation Reaction: These precursors undergo a series of condensation reactions to form the intermediate compounds.
Hydroxylation: The intermediate compounds are then hydroxylated to introduce the hydroxyl group at the desired position.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of labeled precursors are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products:
Oxidation Products: Quinonoid intermediates and other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups introduced through substitution reactions.
Applications De Recherche Scientifique
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Pathway Studies: The compound is used to trace metabolic pathways in vivo, providing insights into biochemical processes.
Oxidative Stress Research: Studies suggest that 3-Hydroxykynurenine is an endogenous oxidative stress generator, making it valuable for research on oxidative stress and related diseases.
Neurotoxicity Studies: The compound is a potential endogenous neurotoxin, and its labeled form is used to study neurotoxic mechanisms and pathways.
Chemical Identification: Stable isotope labeling allows for precise chemical identification, qualitative and quantitative analysis, and detection in various research fields.
Mécanisme D'action
The mechanism of action of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves its role as a metabolite of tryptophan. It exerts its effects through the following pathways:
Oxidative Stress Generation: The compound generates oxidative stress by producing reactive oxygen species (ROS) during its metabolic processes.
Neurotoxicity: It acts as a neurotoxin by interfering with neuronal function and inducing cell damage through oxidative stress.
UV Light Filtering: In the human lens, 3-Hydroxykynurenine filters UV light, protecting the eye from UV-induced damage.
Comparaison Avec Des Composés Similaires
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include:
3-Hydroxykynurenine: The unlabeled form of the compound, used in similar research applications but without the benefits of stable isotope labeling.
3-Hydroxyanthraniloylalanine: Another metabolite of tryptophan, used in studies of metabolic pathways and oxidative stress.
DL-3-Hydroxykynurenine Hydrochloride Salt: A racemic mixture of 3-Hydroxykynurenine, used in various biochemical studies.
These similar compounds share some applications with this compound but lack the specific advantages provided by stable isotope labeling.
Propriétés
Numéro CAS |
1391051-70-9 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
227.194 |
Nom IUPAC |
4-(2-amino-3-hydroxyphenyl)-2-azanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1,11+1 |
Clé InChI |
VCKPUUFAIGNJHC-BTOQUXKSSA-N |
SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N |
Synonymes |
α,2-Diamino-3-hydroxy-γ-oxobenzenebutanoic Acid-13C2,15N Hydrochloride Salt; 3-(3-Hydroxyanthraniloyl)alanine-13C2,15N; 3-Hydroxy-DL-kynurenine-13C2,15N Hydrochloride Salt; 3-Hydroxykynurenine-13C2,15N; DL-3-Hydroxykynurenine Hydrochloride Salt; Hydr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)








